
N-Acetoxy-5-nitro-2-furancarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-furamideo-acetoxime is an organic compound with the molecular formula C7H7N3O5. It is a derivative of furan, characterized by the presence of a nitro group at the 5-position and an oxime group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-furamideo-acetoxime typically involves the nitration of 2-furamide followed by the formation of the oxime derivative. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 5-position of the furan ring. The subsequent formation of the oxime group involves the reaction of the nitro-furamide with hydroxylamine under acidic or basic conditions .
Industrial Production Methods
Industrial production of 5-nitro-2-furamideo-acetoxime follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-furamideo-acetoxime undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted oxime derivatives.
Scientific Research Applications
5-Nitro-2-furamideo-acetoxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to release nitric oxide, which has various physiological effects.
Mechanism of Action
The mechanism of action of 5-nitro-2-furamideo-acetoxime involves its ability to release nitric oxide (NO) upon metabolic activation. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The compound targets enzymes such as cytochrome P450, which catalyze the oxidation of the oxime group, leading to the release of nitric oxide .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-furaldehyde diacetate: Another nitro-furan derivative with similar chemical properties.
5-Nitro-1,10-phenanthroline: A nitro compound with antimicrobial properties.
5-Nitroimidazole: A class of compounds with nitro groups attached to an imidazole ring, known for their antimicrobial activity
Uniqueness
5-Nitro-2-furamideo-acetoxime is unique due to its dual functional groups (nitro and oxime), which allow it to participate in a wide range of chemical reactions. Its ability to release nitric oxide upon metabolic activation also distinguishes it from other similar compounds, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
63-69-4 |
|---|---|
Molecular Formula |
C7H7N3O5 |
Molecular Weight |
213.15 g/mol |
IUPAC Name |
[(Z)-[amino-(5-nitrofuran-2-yl)methylidene]amino] acetate |
InChI |
InChI=1S/C7H7N3O5/c1-4(11)15-9-7(8)5-2-3-6(14-5)10(12)13/h2-3H,1H3,(H2,8,9) |
InChI Key |
FYAWFIMYFYBIAK-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)O/N=C(/C1=CC=C(O1)[N+](=O)[O-])\N |
Canonical SMILES |
CC(=O)ON=C(C1=CC=C(O1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


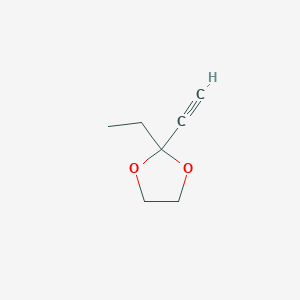
![3,5-Dichloro-2-[(4-ethoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13796537.png)
![Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]-](/img/structure/B13796543.png)
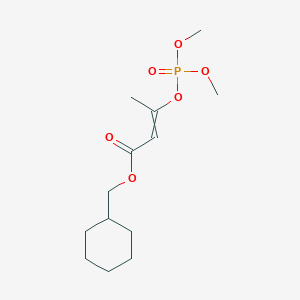

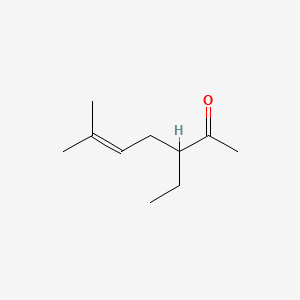
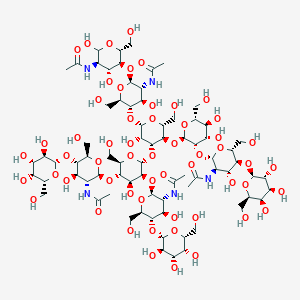

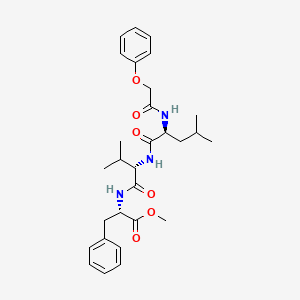
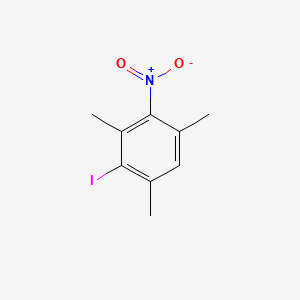
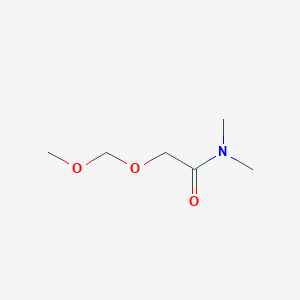
![3-[[amino(methyl)amino]methyl]-4-bromophenol;benzenesulfonic acid;oxalic acid](/img/structure/B13796607.png)
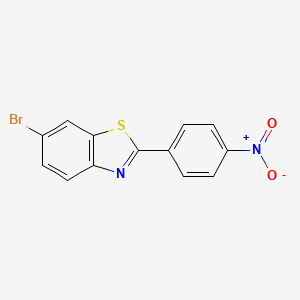
![Trimethylsilyl ((trimethylsilyl)(4-[(trimethylsilyl)oxy]benzoyl)amino)acetate](/img/structure/B13796622.png)
